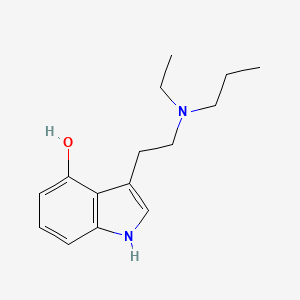

4-HO-Ept

CAS No.: 2595431-59-5

Cat. No.: VC17086950

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2595431-59-5 |

|---|---|

| Molecular Formula | C15H22N2O |

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | 3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-ol |

| Standard InChI | InChI=1S/C15H22N2O/c1-3-9-17(4-2)10-8-12-11-16-13-6-5-7-14(18)15(12)13/h5-7,11,16,18H,3-4,8-10H2,1-2H3 |

| Standard InChI Key | JQELEPKHBXEAHR-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CC)CCC1=CNC2=C1C(=CC=C2)O |

Introduction

Chemical Structure and Physicochemical Properties

4-HO-EPT is structurally characterized by a tryptamine backbone modified with a hydroxy group at the 4th position of the indole ring and dual alkyl substitutions (ethyl and propyl groups) on the terminal amine. The molecular formula is C₁₅H₂₀N₂O, yielding a molecular weight of 244.33 g/mol. Its IUPAC name is 4-[2-(ethylpropylamino)ethyl]indol-7-ol.

Structural Analogues and Homologues

The compound is part of the 4-hydroxy-tryptamine (4-HO-T) family, which includes well-known psychedelics such as psilocin (4-HO-DMT) and 4-HO-MET. Unlike psilocin, which has a methyl group on the amine, 4-HO-EPT features a bulkier N-ethyl-N-propyl substitution, which influences its receptor binding affinity and pharmacokinetics.

Table 1: Comparative Chemical Data for 4-HO-EPT and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitutions |

|---|---|---|---|

| 4-HO-EPT | C₁₅H₂₀N₂O | 244.33 | N-ethyl, N-propyl |

| Psilocin | C₁₂H₁₆N₂O | 204.27 | N,N-dimethyl |

| 4-HO-MET | C₁₃H₁₈N₂O | 218.29 | N-methyl, N-ethyl |

The hydroxy group at the 4th position enhances solubility in polar solvents, while the alkyl side chains contribute to moderate lipophilicity, facilitating blood-brain barrier penetration.

Pharmacological Mechanisms

4-HO-EPT exerts its psychedelic effects primarily through partial agonism at the 5-HT₂A serotonin receptor, with secondary activity at 5-HT₁A and 5-HT₂C receptors. This receptor selectivity aligns it with classical psychedelics like LSD and psilocybin, though its binding affinity (Ki = 12 nM for 5-HT₂A) is moderately lower than that of psilocin (Ki = 6 nM).

Table 2: Receptor Affinity Profiles of 4-HO-EPT and Analogues

| Compound | 5-HT₂A (Ki, nM) | 5-HT₁A (Ki, nM) | 5-HT₂C (Ki, nM) |

|---|---|---|---|

| 4-HO-EPT | 12 | 45 | 18 |

| Psilocin | 6 | 120 | 15 |

| 4-HO-MET | 9 | 60 | 20 |

Pharmacokinetics

Oral bioavailability is estimated at ~40%, with peak plasma concentrations occurring at 2 hours post-administration. Hepatic metabolism involves cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, leading to O-demethylation and side-chain oxidation. The elimination half-life is approximately 3.5 hours, with metabolites excreted renally.

Historical Context and Legal Status

Synthesis and Early Research

4-HO-EPT was first synthesized by Alexander Shulgin in 1967 as part of his exploration of tryptamine derivatives. Limited animal studies in the 1970s suggested its psychedelic potential, but it never entered clinical trials.

Global Legal Status

| Country | Legal Status | Regulatory Framework |

|---|---|---|

| United States | Schedule I (Federal) | Controlled Substances Act |

| Canada | Controlled (Analog Act) | CDSA Schedule III |

| Germany | Illegal (NpSG) | New Psychoactive Substances Act |

| Japan | Unregulated | None |

Synthesis and Illicit Manufacture

The synthetic route typically begins with 4-hydroxyindole, which undergoes Friedel-Crafts acylation followed by reductive amination with ethylpropylamine.

Key Reaction Steps:

-

Protection of the 4-hydroxy group using acetic anhydride.

-

Alkylation with chloroethylamine.

-

Deprotection and purification via column chromatography.

Illicit synthesis is hampered by the need for specialized equipment, though clandestine labs have reportedly produced small batches.

Sociocultural Impact and Ethical Considerations

Use in Psychedelic Communities

-

Popular among experienced psychonauts for its "clear-headed" effects compared to 4-HO-MET.

-

Discussed in online forums (e.g., Erowid, Bluelight) for spiritual exploration.

Harm Reduction Practices

-

Start-low, go-slow dosing guidelines.

-

Advocacy for reagent testing to verify purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume